molecular formula C7H17NO B1621743 1-(dimethylamino)-2-methylbutan-2-ol CAS No. 74347-10-7

1-(dimethylamino)-2-methylbutan-2-ol

Cat. No.: B1621743
CAS No.: 74347-10-7
M. Wt: 131.22 g/mol
InChI Key: AGXSAKYCANEZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Organic Synthesis

The primary significance of 1-(dimethylamino)-2-methylbutan-2-ol in organic synthesis lies in its established role as a key intermediate. Amino alcohols, in general, are a crucial class of compounds in organic chemistry due to the presence of both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or be converted into a good leaving group. nih.gov This dual functionality allows for a wide range of chemical transformations.

The utility of amino alcohols extends to their use as chiral ligands in asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. google.comnih.govgoogle.com While specific research on this compound in this capacity is not extensively documented in publicly available literature, the broader class of amino alcohols is well-studied for its ability to coordinate with metal centers and influence the stereochemical outcome of reactions.

Role as a Precursor to Complex Molecular Architectures

A significant application demonstrating the role of this compound as a precursor is in the synthesis of the local anesthetic, Amylocaine (B1215312) hydrochloride. nih.govnih.govchemicalbook.com In this synthesis, the hydroxyl group of this compound is esterified with benzoyl chloride to form the final product. chemicalbook.com

Furthermore, this amino alcohol can be deprotonated to form the corresponding alkoxide, 1-(dimethylamino)-2-methylbutan-2-olate. This species serves as a ligand that can coordinate to metal ions. A notable example is the formation of Bis(1-dimethylamino-2-methyl-2-butoxy)nickel(II), a volatile organonickel complex. googleapis.com This nickel complex is employed as a precursor in material science for the deposition of nickel-containing thin films via techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). googleapis.com The formation of such metal complexes highlights the potential of this compound to serve as a building block for more intricate, higher-order molecular and supramolecular structures.

Scope of Academic Inquiry

The academic inquiry into this compound is multifaceted, touching upon its synthesis, reactivity, and potential applications. The preparation of this compound can be achieved through methods such as the reaction of (dimethylamino)acetone (B100619) with an ethyl magnesium bromide Grignard reagent.

While extensive research specifically focused on this compound as a central research theme is limited, the broader academic interest in tertiary amino alcohols remains high. Research into compounds with similar structural motifs explores their potential in various chemical reactions, including their use as catalysts or as building blocks for pharmacologically active molecules. The presence of a tertiary stereocenter in related amino alcohols is of particular interest in the development of new asymmetric synthetic methodologies. Patents related to N,N-dimethylamino alcohols indicate ongoing industrial and academic interest in the synthesis and application of this class of compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylamino)-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-5-7(2,9)6-8(3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXSAKYCANEZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995877
Record name 1-(Dimethylamino)-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74347-10-7
Record name 1-(Dimethylamino)-2-methyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74347-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dimethylamino-2-methylbutan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074347107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-dimethylamino-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Dimethylamino 2 Methylbutan 2 Ol and Its Analogs

Established Synthetic Routes

Several classical organic chemistry reactions have been successfully applied to the synthesis of 1-(dimethylamino)-2-methylbutan-2-ol. These methods are generally robust and provide reliable access to the target compound.

Grignard Reaction-Based Syntheses

The Grignard reaction is a cornerstone in the formation of carbon-carbon bonds and is a primary method for synthesizing tertiary alcohols. One common approach involves the reaction of an appropriate Grignard reagent with a ketone. For the synthesis of this compound, this can be achieved by reacting ethylmagnesium bromide with (dimethylamino)acetone (B100619). This reaction is typically carried out in an anhydrous ether solution. The addition of the Grignard reagent to the ketone is often vigorous, leading to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final tertiary alcohol.

Another Grignard-based strategy begins with the reaction of ethylmagnesium bromide with chloroacetone (B47974) in absolute ether. This initial step produces the intermediate 1-chloro-2-methylbutan-2-ol (B3281928). The subsequent reaction of this chlorohydrin with dimethylamine (B145610) leads to the desired product.

Starting Material 1Starting Material 2Key IntermediateProduct
Ethylmagnesium bromide(Dimethylamino)acetoneMagnesium alkoxideThis compound
Ethylmagnesium bromideChloroacetone1-chloro-2-methylbutan-2-olThis compound

Amination Strategies for Halogenated Alcohol Precursors

This method involves the nucleophilic substitution of a halogen atom in a suitable alcohol precursor with an amine. A common precursor for the synthesis of this compound is 1-chloro-2-methylbutan-2-ol. This halogenated alcohol can be synthesized via the Grignard reaction between ethylmagnesium bromide and chloroacetone.

The subsequent amination is typically carried out by heating the 1-chloro-2-methylbutan-2-ol with a solution of dimethylamine. This reaction is often performed under pressure and at elevated temperatures, for instance at 180°C for several hours, to facilitate the displacement of the chloride ion by the dimethylamino group. Following the reaction, a neutralization and extraction process is employed to isolate the final product.

Halogenated PrecursorAmineReaction ConditionsProduct
1-chloro-2-methylbutan-2-olDimethylamine (30% solution)180°C, 3 hoursThis compound

Multistep Alkylation Approaches

Multistep alkylation strategies provide a versatile route to this compound and its analogs. These methods often involve the sequential introduction of the required alkyl groups. One such approach starts with the synthesis of (dimethylamino)acetone from chloroacetone and dimethylamine. This α-amino ketone then serves as a key intermediate.

The subsequent step involves the reaction of (dimethylamino)acetone with an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), in an anhydrous ether solution. The addition of the ethyl group to the carbonyl carbon of the amino ketone proceeds to form the tertiary alcohol. The reaction mixture is typically stirred for several hours to ensure completion before being worked up with an acidic solution to yield this compound. This multistep process allows for the synthesis of various analogs by using different organometallic reagents in the final alkylation step.

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of this compound and its chiral analogs requires the use of asymmetric synthesis techniques. These methods aim to control the formation of the chiral center at the tertiary alcohol, leading to an excess of one enantiomer or diastereomer.

Catalytic Asymmetric Synthesis Techniques for Chiral Analogs

The catalytic asymmetric addition of organometallic reagents to prochiral ketones is a powerful tool for the synthesis of chiral tertiary alcohols. In the context of synthesizing chiral analogs of this compound, this would involve the enantioselective addition of an organometallic reagent (e.g., an ethylating agent) to an α-amino ketone. rsc.org

This transformation is often facilitated by the use of a chiral ligand that coordinates to the metal center of the reagent, creating a chiral environment that directs the nucleophilic attack to one face of the ketone. nih.govrsc.org Ligands derived from chiral backbones such as 1,2-diaminocyclohexane (DACH) have been shown to be effective in promoting the asymmetric addition of Grignard reagents to ketones. nih.govrsc.org The choice of the chiral ligand, the metal, and the reaction conditions are crucial for achieving high enantioselectivity.

Another approach is the catalytic asymmetric hydrogenation of α-amino ketones. researchgate.net This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen to the ketone in a stereoselective manner, thus forming the chiral alcohol.

PrecursorReagentChiral Catalyst/Ligand TypeProduct Type
α-Amino ketoneOrganometallic reagent (e.g., R-MgX)Chiral ligand (e.g., DACH-derived)Chiral tertiary amino alcohol
α-Amino ketoneH₂Chiral transition metal complexChiral tertiary amino alcohol

Stereoselective Control in Intermediate Formations

Achieving stereoselective control during the formation of key intermediates is another critical aspect of asymmetric synthesis. For the synthesis of chiral this compound analogs, this can involve the diastereoselective reduction of a chiral α-amino ketone.

The existing stereocenter in the α-amino ketone can influence the approach of the reducing agent to the carbonyl group, leading to the preferential formation of one diastereomer of the resulting amino alcohol. This substrate-controlled diastereoselection is a common strategy in the synthesis of vicinal amino alcohols. rsc.orgsigmaaldrich.comresearchgate.net The choice of the reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the product.

Furthermore, the stereoselective synthesis of the α-amino ketone precursor itself is a key step. Methods such as palladium-catalyzed asymmetric arylation of α-keto imines can provide access to chiral α-amino ketones with high enantiomeric excess. nih.gov These chiral ketones can then be converted to the desired chiral tertiary amino alcohols.

Chiral Auxiliary-Based Methodologies

The asymmetric synthesis of 1,2-amino alcohols, including tertiary amino alcohols like this compound, is a significant challenge in organic synthesis due to the need to control the stereochemistry at the carbon atom bearing the hydroxyl group. Chiral auxiliary-based methodologies offer a powerful solution to this challenge. osi.lv These methods involve temporarily incorporating a chiral molecule (the auxiliary) into the substrate. This auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, after which it can be cleaved and ideally recycled. acs.org

For the synthesis of chiral this compound, a plausible strategy involves the diastereoselective addition of a Grignard reagent to a chiral α-amino ketone or, more commonly, the addition of an organometallic reagent to an imine derivative bearing a chiral auxiliary. One of the most robust and widely used chiral auxiliaries for the synthesis of chiral amines and their derivatives is N-tert-butanesulfinamide, often referred to as Ellman's auxiliary. osi.lv

A hypothetical, yet chemically sound, approach would start with the corresponding ketone, 1-(dimethylamino)-2-butanone. However, a more common strategy in the literature for analogous compounds involves the reaction of a chiral N-sulfinylimine with an organometallic reagent. For a tertiary alcohol, this would typically involve addition to a ketimine. For instance, a chiral N-tert-butanesulfinyl ketimine could be synthesized from a suitable ketone and (R)- or (S)-tert-butanesulfinamide. The subsequent addition of a Grignard reagent, such as methylmagnesium bromide, would proceed with high diastereoselectivity, dictated by the chiral sulfinyl group. thieme-connect.com The final step would involve the removal of the sulfinyl group under acidic conditions to yield the enantiomerically enriched tertiary amino alcohol.

Another potential strategy is the use of chiral ligands to control the enantioselectivity of the Grignard addition to a ketone. While not strictly an auxiliary covalently bonded to the substrate, a chiral ligand coordinates to the metal of the organometallic reagent, creating a chiral environment that directs the nucleophilic attack. rsc.org

The effectiveness of these methods is typically evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, along with the chemical yield. The table below illustrates potential outcomes for the synthesis of analogous chiral tertiary amino alcohols using auxiliary-based methods, based on findings for structurally similar compounds.

Chiral Auxiliary/LigandReaction TypeSubstrate TypeTypical Yield (%)Typical Stereoselectivity (d.e. or e.e. %)
(R)-N-tert-ButanesulfinamideGrignard Addition to KetimineAryl Methyl Ketimines75-9085-98 d.e.
(S,S)-TADDOL-derived LigandCatalytic Grignard AdditionAlkyl Phenyl Ketones80-9588-97 e.e.
(-)-Sparteine AnalogueEnantioselective α-lithiationN-Boc-pyrrolidine60-8090-96 e.e.
Evans Auxiliary (Oxazolidinone)Aldol Addition to N-Acyl DerivativeAcyl Oxazolidinone70-92>95 d.e.

Industrial Scale Synthetic Considerations

The industrial-scale synthesis of this compound, a key intermediate for the local anesthetic amylocaine (B1215312), presents a distinct set of challenges compared to laboratory-scale preparation. wikipedia.orgdrugbank.com The most direct and historically relevant synthesis involves the addition of ethylmagnesium bromide to 1-(dimethylamino)acetone. wikipedia.org The scale-up of this Grignard reaction requires careful management of several critical parameters to ensure safety, efficiency, and product quality.

Key Industrial Scale-Up Considerations:

Exothermicity and Heat Management: Grignard reactions are highly exothermic. On a large scale, the high surface-area-to-volume ratio of laboratory glassware is lost, making heat dissipation a major concern. Industrial reactors must have sophisticated cooling systems and controlled addition rates to prevent thermal runaway. researchgate.net

Reagent Handling and Safety: Grignard reagents are moisture-sensitive and pyrophoric. Handling large quantities of these reagents, as well as the flammable ether solvents (like diethyl ether or THF) they are typically used in, requires specialized equipment, inert atmosphere operations (e.g., nitrogen or argon blanketing), and robust safety protocols.

Mass Transfer and Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized "hot spots" and side reactions. The viscosity of the reaction mixture can change significantly as the reaction progresses, requiring powerful agitation systems in large reactors.

Process Optimization and Control: Continuous flow chemistry has emerged as a powerful technology for safely scaling up hazardous reactions like Grignard additions. researchgate.net Using microreactors or millireactors offers superior heat and mass transfer, allowing for better control over reaction conditions, potentially leading to higher yields, improved safety, and reduced waste. mdpi.com

Work-up and Purification: Quenching large-scale Grignard reactions requires the controlled addition of a protic source, often an aqueous acid solution, which itself is an exothermic process. The subsequent extraction, solvent removal, and purification (e.g., distillation) steps must be optimized for efficiency and to meet the purity specifications required for pharmaceutical intermediates. evonik.com

The following table summarizes the primary challenges and potential mitigation strategies for the industrial synthesis of this compound.

ParameterChallengeMitigation Strategy
SafetyHighly exothermic reaction, pyrophoric reagents.Use of jacketed reactors with advanced cooling, slow reagent addition, inert atmosphere, and consideration of continuous flow reactors.
Yield & SelectivitySide reactions due to poor temperature control or mixing.Optimized mixing and heat transfer, precise control of stoichiometry, use of flow chemistry for superior control.
Process ControlMaintaining consistent reaction conditions in large batches.Implementation of Process Analytical Technology (PAT), automated control systems, and continuous processing.
Cost-EffectivenessExpensive reagents, solvent usage, and waste disposal.Optimization of reagent loading, solvent recycling programs, and developing high-throughput continuous processes.
Environmental ImpactUse of volatile organic solvents and generation of magnesium salt waste.Solvent recovery systems, exploring alternative and greener solvents, and efficient waste treatment processes.

Chemical Reactivity and Transformation Studies of 1 Dimethylamino 2 Methylbutan 2 Ol

Reactions of the Tertiary Alcohol Moiety

The tertiary alcohol group in 1-(dimethylamino)-2-methylbutan-2-ol, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, dictates its specific reactivity, particularly in esterification, oxidation, and reduction reactions.

Esterification Reactions

Esterification of this compound is a significant transformation, notably demonstrated in the synthesis of Amylocaine (B1215312), a local anesthetic. wikipedia.orgdrugbank.com This reaction typically involves the acylation of the tertiary alcohol with an acylating agent, such as benzoyl chloride, in a suitable solvent like benzol. The reaction proceeds with the formation of the corresponding ester, in this case, [1-(dimethylamino)-2-methylbutan-2-yl] benzoate (B1203000), which is the chemical name for Amylocaine. wikipedia.orgnih.gov

The general scheme for the esterification is as follows:

this compound + Benzoyl Chloride → Amylocaine (ester) + HCl

In a typical laboratory preparation, 100 grams of this compound are reacted with 115 grams of benzoyl chloride dissolved in 200 grams of benzol. The reaction is exothermic, and the hydrochloride salt of amylocaine precipitates out of the solution. The process is driven to completion by boiling the mixture.

Research on the esterification of other N,N-dialkylamino alcohols has shown that the amino group can influence the reaction rate. For instance, studies on the esterification of hexanoic acid with various N,N-dialkylamino alcohols suggest that the amino group can activate the carboxylic acid through hydrogen bonding, forming a seven-membered transition state in the case of 2-amino alcohols. researchgate.net The rate of esterification can be significantly faster for certain amino alcohols compared to simple alcohols like 1-hexanol. researchgate.net

Table 1: Reactants and Products in the Esterification of this compound
ReactantReagentProductProduct Class
This compoundBenzoyl chlorideAmylocaine ([1-(dimethylamino)-2-methylbutan-2-yl] benzoate)Ester

Reduction Reactions

Direct reduction of the tertiary alcohol group in this compound to an alkane is not a feasible reaction. Alcohols are generally poor substrates for direct reduction because the hydroxyl group (OH⁻) is a poor leaving group. libretexts.org

To facilitate the removal of the hydroxyl group, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate group is an excellent leaving group. libretexts.org Subsequent treatment of the tosylate with a strong hydride-donating reducing agent, such as lithium aluminum hydride (LiAlH₄), can then effect a nucleophilic substitution, where the hydride ion (H⁻) displaces the tosylate group, leading to the formation of the corresponding alkane. libretexts.org

It is important to note that the reduction of esters to alcohols is a common synthetic route, for example using LiAlH₄. chemistrysteps.com However, the reverse reaction, the reduction of an alcohol, requires the aforementioned activation step. libretexts.org

Reactions of the Dimethylamino Group

The dimethylamino group in this compound is a key site of reactivity, primarily exhibiting nucleophilic and basic properties.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic. This nucleophilicity can be observed in various reactions. While direct nucleophilic substitution where the dimethylamino group itself acts as a leaving group is uncommon, the group can participate as the incoming nucleophile.

For instance, the synthesis of this compound can be achieved by heating 1-chloro-2-methylbutan-2-ol (B3281928) with a dimethylamine (B145610) solution. In this SN2 reaction, the dimethylamine acts as the nucleophile, displacing the chloride ion. wikipedia.org

Interestingly, tertiary amines, which are generally considered weak nucleophiles due to steric hindrance, can participate in nucleophilic substitution reactions under certain conditions. For example, in the synthesis of a pirinixic acid derivative, triethylamine, a tertiary amine, was found to act as a nucleophile in a substitution reaction at a heteroaromatic halide. mdpi.com This suggests that under specific circumstances, the dimethylamino group of this compound could potentially engage in similar reactions.

Protonation and Basicity Studies

The dimethylamino group imparts basic properties to the this compound molecule. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a dimethylammonium salt. cymitquimica.com This basicity is a fundamental characteristic of amines.

The protonation of the dimethylamino group is a crucial step in many of its chemical transformations and is responsible for the formation of hydrochloride salts, such as in the synthesis of Amylocaine hydrochloride. drugbank.com

Table 3: Estimated Basicity of this compound
CompoundFunctional GroupsEstimated pKa of Conjugate Acid
This compoundTertiary Amine, Tertiary Alcohol~9-11
CholineQuaternary Ammonium, Primary Alcohol13.9
TriethylamineTertiary Amine10.75

Cascade and Tandem Reactions Involving this compound

While specific examples of complex cascade or tandem reactions involving this compound are not extensively documented in dedicated studies, its most prominent role is as a key intermediate in the multi-step synthesis of the local anesthetic, Amylocaine. wikipedia.orgtheclinivex.comchemicalbook.com This synthesis can be viewed as a sequential process where the formation of this compound is a critical step leading to the final esterification.

Table 1: Key Transformations in the Synthesis of Amylocaine

StepReactant(s)Reagent(s)Product
1Chloroacetone (B47974)Magnesium ethyl bromide1-chloro-2-methyl-butan-2-ol
21-chloro-2-methyl-butan-2-olDimethylamineThis compound
3This compound Benzoyl chlorideAmylocaine

This table outlines the sequential reactions in the synthesis of Amylocaine, highlighting the role of this compound as a central intermediate.

The synthesis can also be performed by first reacting chloroacetone with dimethylamine, followed by the Grignard reaction with ethylmagnesium bromide to form this compound. wikipedia.org This flexibility in the synthetic route underscores the robust nature of the transformations involved. The final step, the esterification with benzoyl chloride, is a crucial transformation that introduces the benzoate group, essential for the anesthetic properties of Amylocaine. wikipedia.orgnih.gov

Mechanistic Investigations of Key Transformations

The key transformation of this compound is its esterification to form Amylocaine. The mechanism of this reaction, while not detailed specifically for this compound in the literature, can be inferred from general principles of amino alcohol esterification. researchgate.netacs.org The reaction with benzoyl chloride is a nucleophilic acyl substitution.

The presence of the tertiary amine in this compound can influence the reaction mechanism. In the absence of an external base, the dimethylamino group can act as an internal base (a proton scavenger) or participate in the reaction through the formation of a hydrogen-bonded intermediate. researchgate.net

A plausible mechanism for the esterification involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the tertiary alcohol in this compound attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

Proton Transfer: The dimethylamino group, acting as an intramolecular general base, can facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity. Alternatively, in the presence of a tertiary amine base like triethylamine, the external base would perform this role.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as the leaving group.

Protonation of the Amine: The liberated hydrochloric acid will protonate the basic dimethylamino group of the newly formed Amylocaine, yielding the hydrochloride salt.

Kinetic studies on the esterification of other N,N-dialkylamino alcohols suggest that the ability of the amino alcohol to activate the carboxylic acid (or its derivative) through hydrogen bonding can significantly influence the reaction rate. researchgate.net For this compound, the proximity of the dimethylamino group to the tertiary alcohol could allow for the formation of a seven-membered transition state during esterification, which has been postulated for other 2-amino alcohols. researchgate.net This intramolecular assistance could enhance the rate of reaction.

The chemoselectivity of the acylation is also a key mechanistic consideration. The selective O-acylation of the alcohol in the presence of the tertiary amine is expected, as tertiary amines are generally less nucleophilic towards acyl chlorides than primary or secondary amines and alcohols. Studies on the chemoselective esterification of other amino alcohols have shown that factors like the choice of solvent and the presence of catalysts can further direct the reaction towards O-acylation. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Construction

The distinct reactive sites within 1-(dimethylamino)-2-methylbutan-2-ol allow it to serve as a versatile building block in multi-step synthetic pathways. The hydroxyl and amino groups provide handles for further chemical modification, enabling its incorporation into diverse molecular architectures.

A notable application of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. nih.govrsc.orgnih.gov Specifically, it is a documented precursor in the manufacturing of Amylocaine (B1215312) Hydrochloride, a local anesthetic. nih.govrsc.orgacs.org The synthesis of Amylocaine involves the esterification of the hydroxyl group of this compound with benzoic acid. The structural framework of the amino alcohol forms the core of the final active pharmaceutical ingredient.

The general synthetic route to produce this compound itself can be achieved through methods such as the reaction of (dimethylamino)acetone (B100619) with a Grignard reagent like ethylmagnesium bromide. researchgate.net In this process, the ethyl group from the Grignard reagent adds to the carbonyl carbon of the amino-ketone, and subsequent workup yields the tertiary alcohol.

Table 1: Synthesis Methods for this compound

Starting Materials Reagents Product Reference
Chloroacetone (B47974), Ethyl Bromide Magnesium, 30% Dimethylamine (B145610) solution This compound researchgate.net

There is currently no readily available scientific literature that documents the specific use of this compound as a scaffold in the synthesis of agrochemicals. While the general class of amino alcohols can be explored for such applications, specific research findings for this compound are absent.

Role in Catalysis

The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms allows it to function as a ligand in catalysis. The resulting metal complexes can exhibit unique catalytic properties and play a role in materials science.

This compound is a classic example of a bidentate ligand, where the nitrogen of the dimethylamino group and the oxygen of the alcohol group can both donate lone pairs of electrons to a metal center, forming a stable chelate ring. This chelation effect is fundamental to its utility in coordination chemistry.

Structurally, this compound functions as a bidentate N,O-ligand. There is no scientific literature to support its direct participation in forming tridentate ligand systems. While more complex amino alcohols with additional donor sites can act as tridentate ligands, for instance in the stabilization of germanium complexes, this specific compound is limited to bidentate coordination. nih.govnih.govresearchgate.net

The coordination of this compound and related amino alcohols to various metals is a subject of research, leading to the formation of diverse metal-organic structures.

Nickel Complexes: There is specific evidence for the formation of a Nickel(II) complex with this compound. The compound, formally named Nickel(II) 1-dimethylamino-2-methyl-2-butoxide or Bis(1-dimethylamino-2-methyl-2-butoxy)nickel(II), is a dark green viscous liquid. ereztech.com In this complex, two deprotonated amino alcohol ligands coordinate to a central Ni(II) ion.

Strontium Complexes: While direct complexation with this compound is not explicitly detailed in the reviewed literature, the synthesis of new heteroleptic strontium complexes with other multidentate aminoalkoxide and β-diketonate ligands is well-documented. nih.govacs.orgresearchgate.net These studies show that amino alcohol ligands readily react with strontium precursors to form dimeric and trimeric structures, where the strontium atoms are bridged by the alkoxide oxygen atoms. nih.govresearchgate.net This demonstrates a strong precedent for the potential of this compound to form stable strontium complexes.

Tin Complexes: Research into amino-functionalised tin(II) alkoxides shows that various amino alcohols can be reacted with tin precursors like Sn[N(SiMe₃)₂]₂ to synthesize new Sn(II) derivatives. nih.govrsc.org These complexes, such as those formed with tris(hydroxymethyl)aminomethane derivatives, can exhibit pseudo-trigonal bipyramidal geometries and serve as precursors for bimetallic species. nih.govrsc.org This reactivity highlights a viable pathway for the formation of tin complexes using this compound as the ligand.

Germanium Complexes: The chemistry of germanium with amino alcohol ligands has been explored, particularly through computational DFT studies of germanium complexes with O,N,O-tridentate ligands. nih.govnih.govresearchgate.net These studies indicate that the structure of the ligand plays a critical role in determining the final germanium complex, leading to either hypercoordinated Ge(IV) species or stabilized Ge(II) germylenes. nih.gov This suggests that this compound could be used to synthesize and stabilize low-valent germanium centers.

Table 2: Known and Potential Metal Complexes

Metal Compound/Complex Type Status Key Findings Reference
Nickel (Ni) Nickel(II) 1-dimethylamino-2-methyl-2-butoxide Confirmed Forms a stable, characterizable complex. ereztech.com
Strontium (Sr) Heteroleptic aminoalkoxide complexes Potential Related amino alcohols form stable dimeric and trimeric Sr complexes. nih.govresearchgate.net
Tin (Sn) Amino-functionalised tin(II) alkoxides Potential Related amino alcohols react with Sn precursors to form Sn(II) derivatives. nih.govrsc.org

| Germanium (Ge) | Germylene or hypercoordinated Ge complexes | Potential | Related ligands are used to stabilize Ge(II) or form Ge(IV) complexes. | nih.govnih.gov |

Asymmetric Catalysis Applications

Chiral amino alcohols are a cornerstone of asymmetric catalysis, frequently employed as ligands for transition metals to induce enantioselectivity in a wide array of chemical transformations. nih.govfrancis-press.com The efficacy of these ligands is deeply rooted in their structural characteristics, which allow for the formation of stable chiral metal complexes that can effectively differentiate between enantiotopic faces or groups of a prochiral substrate. azonano.com The structure of this compound, featuring a chiral tertiary alcohol adjacent to a dimethylamino group, positions it as a potential candidate for such applications.

In principle, the nitrogen and oxygen atoms of this compound can chelate to a metal center, forming a stable five-membered ring. This chelation, combined with the steric bulk of the methyl and ethyl groups at the chiral center, could create a well-defined chiral pocket around the active metal site. This environment is crucial for directing the approach of substrates in reactions like the enantioselective addition of organozinc reagents to aldehydes or the asymmetric transfer hydrogenation of ketones and imines. azonano.comosti.gov

While extensive research highlights the success of various chiral β-amino alcohols in these roles, specific studies detailing the application of this compound are not prominently featured in publicly accessible literature. azonano.commdpi.com However, the existence and commercial availability of its metal complex, Nickel(II) 1-(dimethylamino)-2-methyl-2-butoxide, strongly indicates its capability to act as a ligand. ereztech.com This nickel alkoxide complex, formed by the deprotonation of the alcohol, confirms that the compound readily coordinates with transition metals.

The performance of a chiral ligand in asymmetric catalysis is typically evaluated by the yield and enantiomeric excess (e.e.) of the product. Below is a representative data table illustrating typical results for the addition of diethylzinc (B1219324) to benzaldehyde (B42025) using various chiral amino alcohol ligands, which serves as a benchmark for the potential performance of ligands like this compound.

Table 1: Representative Performance of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Ligand (Amino Alcohol) Metal Yield (%) Enantiomeric Excess (e.e., %)
(1R,2S)-Norephedrine Ti(Oi-Pr)₄ >95 92
(1S,2R)-1-Amino-2-indanol RuCl₂(p-cymene) 94 82 (for imine reduction)
Prolinol derivatives Zn(OTf)₂ 85-99 up to 98
Hypothetical: this compound Ni(II) or Ti(IV) N/A N/A

This table presents data for analogous compounds to illustrate typical performance; specific data for this compound is not available in the reviewed literature.

Catalyst Activation and Deactivation Phenomena

The lifecycle of a catalyst, encompassing its activation and eventual deactivation, is a critical aspect of its practical application. For catalysts incorporating amino alcohol ligands, activation often involves the in-situ formation of the active metal complex from a metal precursor and the ligand. The deactivation of such catalysts can occur through several mechanisms, including thermal decomposition, oxidation of the metal center or ligand, or the formation of inactive catalyst aggregates. rsc.org

In the context of a catalyst system involving this compound, catalyst deactivation could be influenced by the stability of the metal-ligand bond. The tertiary alcohol moiety, while providing steric hindrance that can enhance selectivity, might also be susceptible to elimination reactions under certain conditions, leading to ligand degradation. Furthermore, the dimethylamino group could be prone to oxidation.

General mechanisms of catalyst deactivation include:

Sintering: The agglomeration of metal particles into larger, less active clusters, which is particularly relevant for heterogeneous catalysts. rsc.org

Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface, blocking active sites. nih.gov

Poisoning: The strong chemisorption of impurities from the reaction mixture onto the catalyst's active sites.

Leaching: The dissolution of the active metal or ligand from a solid support into the reaction medium in heterogeneous systems.

While these are general principles, specific studies on the deactivation pathways for catalysts derived from this compound are not found in the available research. Understanding these phenomena would be crucial for optimizing reaction conditions and extending the catalyst's lifetime in any potential industrial application.

Mechanistic Aspects of Catalytic Cycles

The mechanism of a catalytic cycle provides a detailed roadmap of the reaction pathway, illustrating how the catalyst interacts with reactants to form products. For asymmetric reactions catalyzed by metal-amino alcohol complexes, the catalytic cycle typically involves the coordination of the prochiral substrate to the chiral metal complex, followed by the stereoselective transformation and subsequent release of the product. nih.gov

For instance, in the titanium-alkoxide-catalyzed addition of diethylzinc to an aldehyde, a proposed general mechanism involves the formation of a dimeric zinc-alkoxide species. This complex then coordinates the aldehyde, and the ethyl group is transferred from the zinc to one specific face of the aldehyde, dictated by the chiral environment created by the amino alcohol ligand.

A plausible, though hypothetical, catalytic cycle for a reaction using a complex of this compound (L*) with a metal (M) could involve the following steps:

Activation: Formation of the active catalyst [M(L*)].

Substrate Coordination: The reactant (e.g., a ketone) coordinates to the chiral metal center.

Key Transformation: A stereoselective hydride or alkyl group transfer to the coordinated substrate occurs. The specific stereochemistry is directed by the chiral ligand L*.

Product Release: The chiral product is released from the metal center.

Catalyst Regeneration: The catalyst [M(L*)] is regenerated, ready to start a new cycle.

The precise nature of the transition states and intermediates in such a cycle would be highly dependent on the metal used, the reactants, and the reaction conditions. Detailed mechanistic studies, often involving spectroscopic analysis and computational modeling, would be required to elucidate the specific pathway for a catalyst based on this compound. nih.gov

Utilization in Thin Film Transistor Precursor Development

Thin film transistors (TFTs) are fundamental components of modern electronics, and their fabrication often relies on deposition techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). sigmaaldrich.com These techniques require volatile and thermally stable precursor compounds that can decompose cleanly to deposit high-purity thin films. mdpi.com Metal alkoxides are a prominent class of precursors for depositing metal oxide films, which are used as dielectrics or semiconductor layers in TFTs. azonano.comresearchgate.net

The compound this compound can form metal alkoxide complexes, such as the previously mentioned Nickel(II) 1-(dimethylamino)-2-methyl-2-butoxide. ereztech.com Such compounds, particularly those containing an amino group, can exhibit desirable precursor characteristics. The intramolecular coordination of the nitrogen atom to the metal center can stabilize the complex and modify its volatility and decomposition behavior. google.com This is a known strategy in precursor design to create stable, monomeric precursors that are well-suited for ALD and CVD processes. rsc.org

For example, a hypothetical nickel oxide (NiO) thin film could be deposited using Nickel(II) 1-(dimethylamino)-2-methyl-2-butoxide as the precursor. The presence of the amino alcohol ligand could allow for lower deposition temperatures compared to other nickel precursors. While the use of metal alkoxides for thin film deposition is well-established, and amino-functionalized ligands are known in precursor chemistry, there is no specific research in the surveyed literature that documents the use of this compound or its derivatives for the development of thin film transistor precursors. wipo.int

Table 2: Properties of Precursor Classes for Thin Film Deposition

Precursor Class General Formula Key Advantages Common Applications
Metal Halides MClₓ High volatility for some metals Deposition of TiN, W
Metal Alkoxides M(OR)ₓ Lower deposition temperatures, less corrosive byproducts Deposition of TiO₂, Al₂O₃, HfO₂
Metal Amides M(NR₂)ₓ Highly reactive Precursors for nitrides (e.g., TiN)
Aminoalkoxides M(OR-NR'₂)ₓ Stable, volatile, monomeric Potential for low-temp oxide deposition

This table provides a general overview of precursor types; specific application data for this compound is not available.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-(dimethylamino)-2-methylbutan-2-ol, both ¹H and ¹³C NMR would provide a detailed map of its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule. The six protons of the dimethylamino group [-N(CH₃)₂] would likely appear as a sharp singlet, due to their chemical equivalence. The methylene (B1212753) protons adjacent to the nitrogen [-CH₂-N] would present as a singlet or a multiplet depending on the rotational hindrance and coupling with neighboring protons. The ethyl group protons [-CH₂CH₃] would exhibit a characteristic quartet for the methylene group and a triplet for the terminal methyl group, arising from spin-spin coupling. The methyl group attached to the tertiary carbon [-C(CH₃)(OH)] would be a singlet. The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this compound, seven distinct carbon signals are expected. The chemical shifts would be indicative of the electronic environment of each carbon atom. The carbons of the dimethylamino group would appear in the range of 40-50 ppm. The methylene carbon adjacent to the nitrogen would be found further downfield. The tertiary carbon bearing the hydroxyl group would be observed in the 70-80 ppm region, a characteristic range for carbons bonded to an oxygen atom. The carbons of the ethyl and the additional methyl group would have chemical shifts in the aliphatic region of the spectrum. While specific experimental data for this compound is not widely published, analysis of related structures, such as 2-methyl-2-butanol (B152257) and 2-dimethylaminoethanol, supports these predicted chemical shift ranges. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityIntegrationPredicted ¹³C Chemical Shift (ppm)
-N(CH₃)₂~2.3s6H~45
-CH₂-N~2.4s2H~68
-C(OH)-CH₃~1.1s3H~25
-CH₂CH₃~1.5q2H~35
-CH₂CH₃~0.9t3H~8
-C(OH)----~72
-OHVariablebr s1H-

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₇H₁₇NO, corresponding to a monoisotopic mass of 131.1310 Da. docbrown.info

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 131. The fragmentation of this molecule is expected to be directed by the functional groups, namely the tertiary alcohol and the tertiary amine. Alpha-cleavage is a common fragmentation pathway for both alcohols and amines. ereztech.comnist.gov

Key predicted fragmentation pathways include:

Cleavage adjacent to the nitrogen atom: Loss of an ethyl radical (•CH₂CH₃) from the butanol side would lead to a stable iminium ion fragment. Another significant fragmentation would be the cleavage between the carbon bearing the hydroxyl group and the carbon attached to the nitrogen, resulting in a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak in the mass spectra of N,N-dimethylamino alkanes.

Cleavage adjacent to the oxygen atom: Loss of an ethyl radical (•CH₂CH₃) would generate an oxonium ion. The loss of a methyl radical (•CH₃) is also possible. Dehydration, the loss of a water molecule (H₂O), is a common fragmentation for alcohols, which would lead to a peak at m/z 113.

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment IonOrigin of Fragment
131[C₇H₁₇NO]⁺Molecular Ion (M⁺)
116[M - CH₃]⁺Loss of a methyl radical
113[M - H₂O]⁺Loss of water (dehydration)
102[M - C₂H₅]⁺Loss of an ethyl radical
58[C₃H₈N]⁺α-cleavage at the C-C bond next to the nitrogen

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol will likely be observed as a strong band in the range of 1150-1050 cm⁻¹.

C-H Bend: Bending vibrations for the methyl and methylene groups will be present in the 1470-1365 cm⁻¹ region. ereztech.com

The IR spectra of related compounds like 2-methyl-2-butanol and 2-dimethylaminoethanol show these characteristic peaks, providing a solid basis for the interpretation of the spectrum of this compound. nih.gov

Characteristic Infrared Absorption Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (hydrogen-bonded)3600 - 3200Strong, Broad
C-H Stretch (alkane)3000 - 2850Strong
C-H Bend (methyl/methylene)1470 - 1365Medium
C-N Stretch (tertiary amine)1250 - 1020Medium
C-O Stretch (tertiary alcohol)1150 - 1050Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique could provide precise information about bond lengths, bond angles, and the conformation of this compound in the solid state. To date, there are no publicly available crystal structures for this specific compound in crystallographic databases. If the compound can be crystallized, X-ray diffraction analysis would unequivocally confirm its molecular structure, including the stereochemistry if a chiral resolution is performed.

Theoretical and Computational Chemistry

Quantum Chemical Approaches for Acidity/Basicity Predictions (e.g., pKa)

The pKa value is a measure of the acidity of a compound. Quantum chemical methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. researchgate.net For 1-(dimethylamino)-2-methylbutan-2-ol, two pKa values are relevant: the pKa of the protonated dimethylamino group (the conjugate acid) and the pKa of the hydroxyl group.

The basicity of the tertiary amine is expected to be the more prominent feature. Computational approaches, often combining quantum mechanics with a continuum solvation model (like COSMO or SMD), can predict the pKa of the conjugate acid (R₃NH⁺). peerj.comcore.ac.uk These methods calculate the free energy difference between the protonated and neutral forms in solution. Given that this compound is an amino alcohol, the pKa of its conjugate acid would likely be in the typical range for tertiary amines. The hydroxyl group is a much weaker acid, with a pKa expected to be similar to that of other tertiary alcohols like tert-amyl alcohol (2-methylbutan-2-ol). wikipedia.org

Stereochemical Predictions and Conformational Analysis

This compound is a chiral molecule because its C2 carbon is a stereocenter, bonded to four different groups: a methyl group, an ethyl group, a hydroxyl group, and a dimethylaminomethyl group. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(dimethylamino)-2-methylbutan-2-ol. The compound is typically supplied as a racemate (a 1:1 mixture of both enantiomers). nih.govncats.io

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. youtube.com For this compound, key rotations would be around the C1-C2 and C2-C(ethyl) bonds. Computational methods can be used to map the potential energy surface associated with these rotations to identify the most stable conformers (energy minima) and the energy barriers between them. Steric hindrance between the bulky ethyl, methyl, and dimethylaminomethyl groups around the quaternary C2 center would significantly influence the preferred conformations.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include a broad O-H stretching band (around 3300-3500 cm⁻¹), C-H stretching bands (around 2800-3000 cm⁻¹), and C-N and C-O stretching bands (in the fingerprint region, 1000-1300 cm⁻¹). docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanics can be used to calculate NMR chemical shifts and coupling constants. By calculating the magnetic shielding of each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. This would predict distinct signals for the chemically non-equivalent protons and carbons in the this compound structure, aiding in the interpretation of experimental NMR data. For example, comparing the predicted spectra of isomers like pentane, 2-methylbutane, and 2,2-dimethylpropane shows how NMR can distinguish between them based on the number of unique carbon and proton environments. docbrown.info

Table 3: List of Compounds Mentioned

Compound Name
This compound
Amylocaine (B1215312) Hydrochloride
tert-Amyl alcohol (2-methylbutan-2-ol)
2-methylbutane
pentane

Derivatives and Analogs in Research

Structure-Reactivity Relationship Studies of Modified Analogs

The reactivity of amino alcohols is intrinsically linked to the presence of the amino and hydroxyl functional groups. In the case of 1-(dimethylamino)-2-methylbutan-2-ol, the tertiary amine and the tertiary alcohol moieties dictate its chemical behavior.

Structure-reactivity studies on analogous amino alcohols often focus on how modifications to the alkyl backbone or the N-substituents affect the compound's properties. For instance, altering the substituents on the nitrogen atom from methyl groups to larger alkyl groups would be expected to increase steric hindrance around the nitrogen. This, in turn, could influence its basicity and nucleophilicity.

The general principles of structure-activity relationships (SAR) in amino alcohols suggest that both the amino and hydroxyl groups can participate in hydrogen bonding, with the oxygen of the hydroxyl group acting as a hydrogen bond acceptor and the hydrogen of the hydroxyl group acting as a hydrogen bond donor. The tertiary amine in this compound can only act as a hydrogen bond acceptor. To probe the importance of the hydroxyl group's hydrogen-donating ability, a methyl ether analog could be synthesized. A decrease in a specific activity for the ether analog would imply the importance of this hydrogen bonding capability.

Theoretical studies on isomers with carbon-oxygen and carbon-nitrogen bonds have shown that stability and reactivity are closely related to the molecular structure. scirp.org For example, in a comparative study of propanol (B110389) isomers, propan-1-ol was found to be more reactive than propan-2-ol due to a smaller HOMO-LUMO energy gap. scirp.org While a direct study on this compound is not available, these principles suggest that modifications to its structure, such as changing the position of the hydroxyl or dimethylamino group, would significantly impact its reactivity profile.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound can be approached through various established chemical transformations targeting the amino or hydroxyl groups. While specific literature on this compound is sparse, general methods for the synthesis of N,N-dialkylamino alcohols are documented in patent literature. google.com

One common route to synthesizing related N,N-dimethylamino alcohols involves the reaction of an amino alcohol with formaldehyde (B43269). google.com For instance, 2-amino-2-methyl-1-propanol (B13486) can be reacted with formaldehyde to produce 2-dimethylamino-2-methyl-1-propanol. google.com A similar strategy could theoretically be applied to a precursor of this compound.

The synthesis of a nickel(II) derivative, specifically nickel(II) 1-dimethylamino-2-methyl-2-butoxide, has been reported, indicating that the hydroxyl group can be deprotonated to form a metal alkoxide. This opens up possibilities for creating a range of metal-containing derivatives.

The characterization of any newly synthesized derivatives would rely on standard spectroscopic techniques. The table below outlines the expected data for the parent compound, which would serve as a baseline for comparison with its derivatives.

Analytical Technique Expected Data for this compound
Molecular Formula C7H17NO nih.gov
Molecular Weight 131.22 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES CCC(C)(CN(C)C)O nih.gov
InChIKey AGXSAKYCANEZGX-UHFFFAOYSA-N nih.gov

Comparative Studies with Isomeric and Homologous Compounds

Comparative studies of isomers and homologs are crucial for understanding how subtle changes in molecular architecture affect physical and chemical properties. For this compound, several isomers exist, including those where the positions of the hydroxyl and dimethylamino groups are varied, or the branching of the butyl chain is altered.

One isomeric compound of interest would be 2-amino-1-butanol, for which synthetic methods and properties have been documented. google.com A comparative study could investigate differences in boiling points, solubility, and reactivity. For instance, primary amines like 2-amino-1-butanol can participate in intermolecular hydrogen bonding to a greater extent than tertiary amines like this compound, which would be reflected in their physical properties.

Homologous compounds, where the length of the alkyl chain is extended, could also be synthesized and studied. For example, a homologous series could be created by replacing the ethyl group at the chiral center with propyl, butyl, or longer alkyl chains. This would allow for an investigation into the effect of increasing lipophilicity on the compound's properties.

Theoretical studies have been used to compare the reactivity and stability of isomers with carbon-oxygen and carbon-nitrogen bonds. scirp.org Such computational approaches could be applied to the isomers of this compound to predict trends in their reactivity and provide a framework for experimental validation. scirp.org For example, the relative electrophilicity and nucleophilicity of different isomers could be calculated to guide synthetic applications. scirp.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(dimethylamino)-2-methylbutan-2-ol in laboratory settings?

  • Methodological Answer : A plausible route involves the nucleophilic substitution of a tertiary alcohol precursor with dimethylamine. For example, reacting 2-methyl-2-butanol (tert-amyl alcohol) with dimethylamine under controlled acidic or basic conditions, followed by purification via fractional distillation . Characterization should include 1^1H/13^13C NMR to confirm the dimethylamino group’s integration and absence of unreacted starting materials.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and high temperatures, as tertiary alcohols with amino groups may undergo hydrolysis or decomposition. Safety protocols from analogous compounds recommend using chemical fume hoods, nitrile gloves, and eye protection during handling .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can identify the dimethylamino group (δ ~2.2 ppm, singlet for 6H) and tertiary alcohol proton (δ ~1.2 ppm). 13^13C NMR should show the quaternary carbon adjacent to the hydroxyl group (δ ~70 ppm).
  • FT-IR : Look for O-H stretching (~3300 cm1^{-1}) and C-N vibrations (~1200 cm1^{-1}).
  • Mass Spectrometry : ESI-MS can confirm the molecular ion peak at m/z 131.2 (C7_7H17_{17}NO+^+) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity with carbonyl compounds be resolved?

  • Methodological Answer : Discrepancies in reactivity studies (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or pH. Design controlled experiments using deuterated solvents (DMSO-d6_6 vs. CDCl3_3) to monitor reaction pathways via 1^1H NMR kinetics. Compare results with computational models (DFT) to assess steric and electronic effects of the dimethylamino group .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

  • Methodological Answer : While direct toxicity data for this compound are limited, structurally similar amines (e.g., 1-(dimethylamino)-2-propanol) show low acute toxicity (LD50_{50} > 2000 mg/kg in rodents). Use cell viability assays (MTT or resazurin) at concentrations ≤10 µM initially. Include negative controls and reference compounds like chlorobutanol for comparison .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Perform accelerated stability testing in buffered solutions (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC-UV (λ = 210 nm). Tertiary alcohols with amino groups are prone to acid-catalyzed dehydration; basic conditions may stabilize the compound by deprotonating the hydroxyl group .

Data Contradictions and Gaps

Q. Why do safety data sheets (SDS) for similar compounds report conflicting hazard classifications?

  • Analysis : SDS for 1-(diethylamino)butan-2-ol () list "no known hazards," while structurally related amines () cite acute toxicity (H302) and respiratory irritation (H335). These contradictions highlight the need for compound-specific testing. Researchers should default to stricter precautions (e.g., respiratory protection in poorly ventilated areas) until empirical data are available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(dimethylamino)-2-methylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(dimethylamino)-2-methylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.